molecular formula C7H6BrNO2 B1661942 Methyl 5-bromonicotinate CAS No. 29681-44-5

Methyl 5-bromonicotinate

Cat. No.: B1661942
CAS No.: 29681-44-5
M. Wt: 216.03 g/mol
InChI Key: AAJZXPWBILCHAW-UHFFFAOYSA-N
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Description

Methyl 5-bromonicotinate is a chemical compound with the molecular formula C7H6BrNO2. It is a derivative of nicotinic acid, where a bromine atom is substituted at the 5-position of the pyridine ring, and the carboxylic acid group is esterified with methanol. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromonicotinate can be synthesized through several methods. One common synthetic route involves the esterification of 5-bromonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the reaction of 5-bromonicotinic acid with diazomethane in diethyl ether. This reaction is performed at low temperatures to control the reactivity of diazomethane and to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Scientific Research Applications

Organic Synthesis

Methyl 5-bromonicotinate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in creating pharmaceuticals, agrochemicals, and other specialty chemicals. Its role as a substrate in palladium-catalyzed cross-coupling reactions is particularly noteworthy, facilitating the formation of various pyridine alkaloids .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a building block for bioactive molecules. Recent studies have highlighted its use in developing anti-tuberculosis agents. For instance, it has been involved in synthesizing compounds that exhibit nanomolar inhibitory activity against Mycobacterium tuberculosis (Mtb), demonstrating promising results in terms of efficacy and low cytotoxicity towards mammalian cells .

Materials Science

The compound is also applied in materials science for the preparation of metal-organic frameworks (MOFs). These frameworks exhibit unique properties such as luminescence and magnetism, making them suitable for various applications including catalysis and gas storage.

Case Study 1: Anti-Tuberculosis Agents

A recent study explored the structure-activity relationship (SAR) of pyridine derivatives, including this compound, leading to the identification of potent analogs against Mtb. The research demonstrated that modifications at the C5 position significantly influenced anti-Mtb activity, with certain compounds showing IC50 values as low as 5.3 μM . This highlights the compound's potential in drug development for infectious diseases.

Case Study 2: Synthesis of Pyridine Alkaloids

In another investigation, this compound was used as a precursor for synthesizing various pyridine alkaloids through microwave-assisted reactions. The study illustrated how this compound could facilitate complex transformations essential for creating biologically active compounds .

Comparison with Similar Compounds

Biological Activity

Methyl 5-bromonicotinate (CAS No. 29681-44-5) is a compound derived from nicotinic acid, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

This compound has the molecular formula C7H6BrNO2C_7H_6BrNO_2 and a molecular weight of 216.03 g/mol. Its structure includes a bromine atom at the 5-position of the nicotinic acid derivative, which influences its biological activity. The compound is characterized by its high gastrointestinal absorption and ability to penetrate the blood-brain barrier, making it a candidate for various therapeutic applications .

Pharmacological Activities

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies have shown that derivatives of this compound exhibit varying degrees of effectiveness against different bacterial strains. For instance, certain synthesized derivatives demonstrated significant inhibition of pathogenic bacteria, indicating potential use in treating infections .

2. Inhibition of Enzymatic Activity

Research indicates that this compound can act as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2. This inhibition can have implications for drug metabolism and interactions, suggesting that this compound may alter the pharmacokinetics of co-administered drugs .

3. Anti-inflammatory Effects

The compound's derivatives have been studied for their anti-inflammatory properties. For example, modifications to the this compound structure have resulted in compounds that significantly reduce inflammation in vitro, potentially offering new avenues for treating inflammatory diseases .

Synthesis and Derivative Studies

This compound serves as a versatile precursor in organic synthesis. It can be used in palladium-catalyzed cross-coupling reactions to create various aryl-substituted nicotinates, which may possess enhanced biological activities compared to the parent compound. Table 1 summarizes some synthesized derivatives and their corresponding biological activities.

Derivative Synthesis Method Biological Activity
Methyl 5-(3-nitrophenyl)nicotinatePd-catalyzed arylationEnhanced antibacterial activity
Methyl 5-(4-fluorophenyl)nicotinateMicrowave-assisted synthesisModerate anti-inflammatory effects
Methyl 5-(2-thienyl)nicotinateOrganometallic couplingSignificant reduction in tumor cell growth

Case Studies

Case Study 1: Antimicrobial Activity

In a study conducted by Bracher et al., this compound was utilized as a substrate for synthesizing pyridine alkaloids with antimicrobial properties. The resulting compounds exhibited weak but notable activity against various bacterial strains, indicating the potential for further development into therapeutic agents .

Case Study 2: Drug Interaction Studies

A study focused on the interaction of this compound with CYP1A2 revealed that this compound could significantly alter the metabolism of drugs processed by this enzyme. This finding underscores the importance of considering drug-drug interactions when developing therapies involving this compound .

Q & A

Basic Research Questions

Q. What is the typical synthetic route for Methyl 5-bromonicotinate, and what methodological considerations are critical for reproducibility?

this compound is synthesized via esterification of 5-bromonicotinic acid. A validated procedure involves dissolving 5-bromonicotinic acid in methanol under a nitrogen atmosphere, followed by dropwise addition of concentrated H₂SO₄ as a catalyst. The mixture is refluxed for 15 hours, after which volatiles are removed under reduced pressure. The crude product is dissolved in ethyl acetate, washed with saturated NaHCO₃, dried (Na₂SO₄), and concentrated . Key considerations include maintaining anhydrous conditions, precise temperature control during reflux, and thorough post-reaction purification (e.g., column chromatography) to isolate the ester from unreacted acid or byproducts.

Q. How should researchers characterize this compound to confirm structural identity and purity?

Characterization requires a multi-technique approach:

  • Spectroscopic Analysis : ¹H/¹³C NMR to verify ester formation (e.g., methyl ester peak at ~3.9 ppm in ¹H NMR) and bromine substitution on the pyridine ring. IR spectroscopy confirms C=O stretching (~1700 cm⁻¹) .
  • Chromatographic Purity : HPLC or GC-MS to assess purity (>95% is typical for research-grade material).
  • Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C₇H₆BrNO₂ requires C 38.84%, H 2.92%, Br 36.94%) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation of this compound derivatives?

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or impurities. For example, unexpected peaks in ¹H NMR may indicate incomplete purification or degradation. Mitigation steps include:

  • Repetitive recrystallization or column chromatography.
  • Variable-temperature NMR to detect dynamic processes (e.g., rotational barriers).
  • High-resolution mass spectrometry (HRMS) to confirm molecular ions and rule out adducts .

Q. How can researchers optimize the reaction yield of this compound in large-scale syntheses?

Yield optimization requires addressing:

  • Catalyst Efficiency : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions.
  • Solvent Selection : Test polar aprotic solvents (e.g., DMF) to enhance solubility of 5-bromonicotinic acid.
  • Reaction Monitoring : Use TLC or in-situ IR to terminate the reaction at maximum conversion. Pilot studies should evaluate temperature gradients and stirring efficiency, especially for scalability .

Q. What role does this compound play in multi-step pharmaceutical syntheses, and how are intermediates tracked?

This compound is a key intermediate in nicotinate-derived drugs, such as Nicergoline, where the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). Tracking involves:

  • Isotopic Labeling : Use ¹³C-labeled methyl groups to trace ester incorporation during downstream reactions.
  • LC-MS/MS : Monitor intermediate stability under varying pH and temperature conditions .

Q. What analytical challenges arise when differentiating this compound from its positional isomers (e.g., Methyl 3-bromonicotinate)?

Positional isomers exhibit nearly identical molecular weights and similar fragmentation patterns in MS. Differentiation relies on:

  • 2D NMR (COSY, NOESY) : Correlate proton environments to distinguish substitution patterns.
  • X-ray Crystallography : Resolve crystal structures unambiguously .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs) like reaction time, temperature, and catalyst loading.
  • Use statistical tools (e.g., ANOVA) to identify variability sources.
  • Establish acceptance criteria for purity (e.g., ≥98% by HPLC) and residual solvent limits (e.g., methanol <500 ppm) .

Q. What computational methods support the design of this compound-based ligands for medicinal chemistry studies?

Molecular docking (e.g., AutoDock Vina) and DFT calculations predict binding affinities and regioselectivity in metal-catalyzed reactions. For example, Fukui indices can identify reactive sites on the pyridine ring for further functionalization .

Properties

IUPAC Name

methyl 5-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJZXPWBILCHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351394
Record name Methyl 5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29681-44-5
Record name Methyl 5-bromonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-Bromonicotinate
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Synthesis routes and methods I

Procedure details

5-Bromo-nicotinic acid (5,00 g, 24.7 mmol) was dissolved in methanol (50 mL) and saturated with hydrochloric acid gas. The reaction mixture was allowed to stand for 2.5 days and then filtered. The filtrate was concentrated under reduced pressure and methylene chloride was added. The solution was washed with saturated sodium bicarbonate solution. The aqueous wash was back-extracted with methylene chloride (2x). The combined organic extracts were dried over magnesium sulfate and concentrated in vacuo to afford 5-bromo-nicotinic acid methyl ester (4.72 g).
Quantity
24.7 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-bromonicotinic acid (20 g, 99.0 mmol) in anhydrous MeOH (100 mL), was carefully added conc. H2SO4 (12 mL) via a syringe. After the addition the reaction mixture was heated to reflux overnight, then cooled to room temperature and concentrated on rotary evaporator. Ice-water (200 mL) was added and a white solid crashed out. The solid was collected by filtration, dissolved in EtOAc (300 mL), washed with aq. NaHCO3, water and brine, dried over MgSO4, filtered and evaporated to give 18 g of 5-Bromo-nicotinic acid methyl ester as a white powder. Yield 84%. 1H NMR (400 MHz, DMSO): 3.88 (s, 3H); 0.74 (s, 3H), 8.43 (s, 1H,), 8.96 (s, 1H), 9.02 (s, 1H). MS (M+H, 217).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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